Direct Comparison of In Vivo Duration of Action: SKA-19 vs. Riluzole
In a direct head-to-head comparison, SKA-19 demonstrates a significantly prolonged duration of anticonvulsant activity relative to its parent compound, riluzole. While both compounds exhibit comparable acute potency in the maximal electroshock (MES) seizure model in mice, their pharmacodynamic profiles diverge markedly over time [1].
| Evidence Dimension | Duration of Anticonvulsant Protection |
|---|---|
| Target Compound Data | Duration of activity > 4 hours |
| Comparator Or Baseline | Riluzole: Duration of activity < 1 hour |
| Quantified Difference | > 4-fold longer duration for SKA-19 |
| Conditions | Mouse maximal electroshock (MES) seizure model, following a 10 mg/kg intraperitoneal dose, assessed at 10 min intervals up to 6 hours. |
Why This Matters
This ~4-fold increase in duration of action is a critical differentiator for in vivo studies, enabling experimental protocols requiring sustained target engagement without the need for frequent re-dosing.
- [1] Zolkowska, D., Coleman, N., Wulff, H., & Rogawski, M. (2013). Comparison of the Anticonvulsant Activity of Riluzole and its 6-Trifluoromethylthio derivative (SKA-19) in Mouse Seizure Models. Abstract 3.300, AES Annual Meeting. View Source
